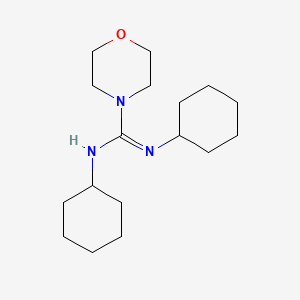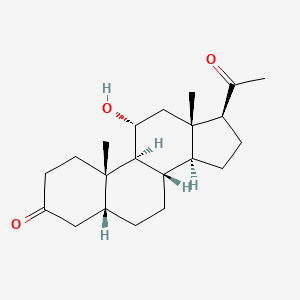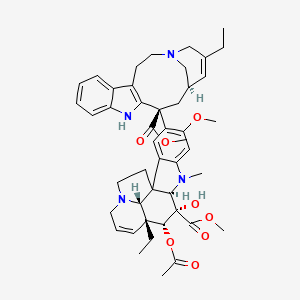
Anhydrovinblastine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dehydrovinblastine: is a bisindole alkaloid that serves as an intermediate in the biosynthesis of vinblastine-type alkaloidsThis compound is of significant interest due to its role in the production of vinblastine, a well-known anticancer agent used in chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-dehydrovinblastine involves the coupling of two key alkaloids: catharanthine and vindoline. The process typically includes the following steps :
1,4-Reduction: The first step involves the reduction of a dimeric iminium intermediate to an enamine compound using a 1,4-dihydropyridine compound.
Oxidative Transformation: The enamine is then oxidatively transformed to a second iminium intermediate under controlled aeration.
Reduction: The second iminium intermediate is reduced to form the target dimer alkaloid compound, 3’,4’-dehydrovinblastine.
Industrial Production Methods: Industrial production of 3’,4’-dehydrovinblastine follows similar synthetic routes but is optimized for large-scale operations. The use of cell-free extracts from Catharanthus roseus plants has been shown to simplify the methodology and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 3’,4’-Dehydrovinblastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vinblastine.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide and osmium tetroxide are commonly used.
Reduction: Alkali metal borohydrides like sodium borohydride are used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products:
Vinblastine: The primary product formed from the oxidation of 3’,4’-dehydrovinblastine.
Leurosine: Another significant product formed during the biosynthesis.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dehydrovinblastine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of vinblastine and related alkaloids.
Industry: Industrial production of vinblastine relies on the efficient synthesis of 3’,4’-dehydrovinblastine.
Wirkmechanismus
The mechanism of action of 3’,4’-dehydrovinblastine is primarily related to its role as a precursor to vinblastine. Vinblastine exerts its effects by binding to tubulin, inhibiting microtubule formation, and arresting the cell cycle at metaphase. This disruption of the mitotic spindle leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Vinblastine: A direct derivative of 3’,4’-dehydrovinblastine with potent anticancer properties.
Vincristine: Another vinca alkaloid with similar structure but different therapeutic applications and toxicity profiles.
Uniqueness: 3’,4’-Dehydrovinblastine is unique due to its role as a key intermediate in the biosynthesis of vinblastine and related alkaloids. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C46H56N4O8 |
|---|---|
Molekulargewicht |
793 g/mol |
IUPAC-Name |
methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44?,45-,46-/m0/s1 |
InChI-Schlüssel |
FFRFGVHNKJYNOV-ULCYVWNCSA-N |
Isomerische SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Kanonische SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Synonyme |
3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


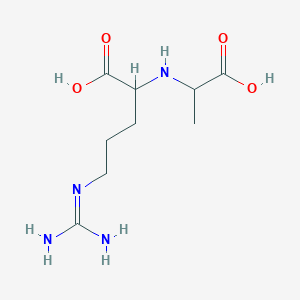
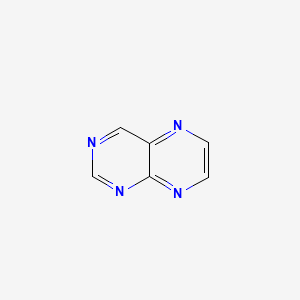
![(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine](/img/structure/B1203164.png)
![hexyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)

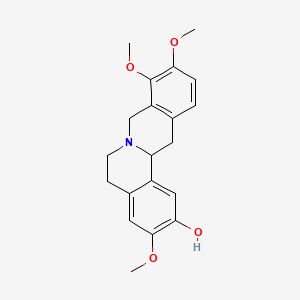
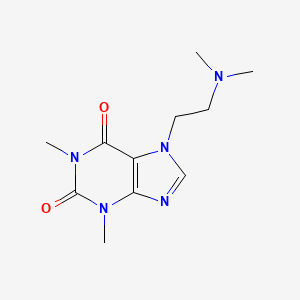
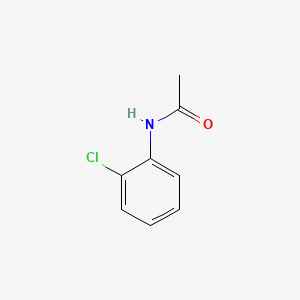
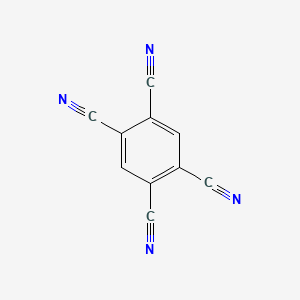
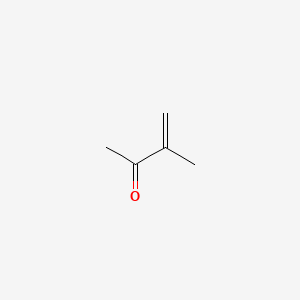
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
